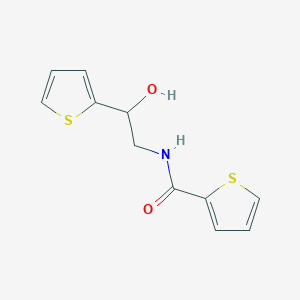

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-8(9-3-1-5-15-9)7-12-11(14)10-4-2-6-16-10/h1-6,8,13H,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZPHXIFDAORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, thioether derivatives

Substitution: Functionalized thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiophene derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Therapeutic Applications

The compound has been investigated for its potential use in treating gastrointestinal disorders. According to a patent, thiophene-2-carboxamide derivatives possess properties that may alleviate symptoms associated with ulcers and other gastrointestinal issues . The ability to modulate cannabinoid receptors also highlights its potential in pain management and appetite regulation, making it a candidate for further pharmacological studies.

Agricultural Applications

Pesticide Development

Thiophene derivatives are being explored for their role in developing new pesticides. The stable structure of these compounds allows them to act effectively against pests while minimizing environmental impact. Studies have shown that certain thiophene-based compounds can disrupt the biological processes of pests, leading to their mortality without harming beneficial insects .

Plant Growth Regulation

There is emerging evidence that thiophene derivatives can act as plant growth regulators. Research has indicated that these compounds can enhance growth rates and improve resistance to environmental stressors in various crops. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized .

Materials Science

Conductive Polymers

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is being studied for its incorporation into conductive polymers. These materials have applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene derivatives allow for improved conductivity and stability in polymer matrices .

Nanocomposites

The compound can also be used to create nanocomposites with enhanced mechanical and thermal properties. By integrating thiophene derivatives into polymer systems, researchers have developed materials that exhibit superior strength and thermal resistance, making them suitable for high-performance applications in aerospace and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: A simpler derivative with similar biological activities.

2-Acetylthiophene: Known for its use as an intermediate in drug synthesis.

Thiophene-2-ethylamine: Used in the synthesis of various thiophene-based compounds.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific structure, which combines the properties of both thiophene and carboxamide functional groups. This combination enhances its potential biological activities and makes it a valuable compound for research and development in various fields .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structure, which combines thiophene and carboxamide functionalities, enhancing its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is . The compound features:

- A thiophene ring, which is a five-membered heterocyclic compound containing sulfur.

- A hydroxyl group attached to an ethyl chain, providing additional reactivity.

- A carboxamide group, contributing to its biological activity.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through several methods. A common approach involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of dehydrating agents such as thionyl chloride. The reaction conditions can significantly affect yield and purity, necessitating optimization for industrial applications.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activities. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been investigated for its efficacy against various microbial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of multidrug-resistant bacteria, including Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiophene derivatives is well-documented. Preliminary studies suggest that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide may exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, related compounds have demonstrated IC50 values in the low micromolar range against these cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory properties. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been evaluated for its ability to inhibit nitric oxide production in LPS-stimulated macrophages. Compounds with similar structures have shown significant inhibition percentages compared to standard anti-inflammatory drugs like dexamethasone .

Table 1: Summary of Biological Activities

| Activity Type | Model System | IC50 Value | Comparison Drug |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Linezolid |

| Anticancer | A549 (lung cancer cells) | ~10 µM | Doxorubicin |

| Anti-inflammatory | RAW 264.7 macrophages | 28.2 µM | Indomethacin (13.2 µM) |

Case Studies

- Antimicrobial Efficacy : A study exploring the antimicrobial properties of thiophene derivatives found that certain modifications enhance activity against resistant strains. The specific structural features of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide may contribute to its effectiveness.

- Cytotoxicity in Cancer Cells : In vitro assays revealed that compounds structurally similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide reduced cell viability in A549 cells significantly, suggesting a potential pathway for therapeutic development against lung cancer.

- Inflammation Modulation : Research indicates that compounds derived from thiophenes can modulate inflammatory responses in macrophages, with N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide showing promising results in reducing NO production.

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions starting with commercially available precursors like thiophene-2-carboxylic acid derivatives. Key steps include condensation reactions under controlled conditions (e.g., reflux in acetonitrile) to form the carboxamide bond and hydroxylated ethyl bridge . Optimization strategies:

- Temperature control : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but require monitoring to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Catalysts : Use of coupling agents like carbodiimides for efficient amide bond formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with thiophene protons appearing as distinct doublets (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 319.39 for CHNOS) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this thiophene derivative?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .

- Electrostatic Potential Maps : Highlight nucleophilic regions (hydroxyl group) and electrophilic sites (thiophene rings) .

- Reactivity Descriptors : Fukui indices identify sites prone to nucleophilic/electrophilic attacks, guiding derivatization strategies .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

- Dose-Response Validation : Repetition of in vitro assays (e.g., IC measurements) under standardized conditions .

- Molecular Docking : Simulate binding interactions with targets (e.g., kinases, GPCRs) to reconcile discrepancies between predicted and observed activities .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays .

Q. How does the hydroxyl and carboxamide group influence reactivity in nucleophilic substitution reactions?

- Hydroxyl Group : Participates in hydrogen bonding, stabilizing transition states during SN reactions. Also acts as a leaving group after activation (e.g., tosylation) .

- Carboxamide Group : The electron-withdrawing nature activates adjacent carbons for nucleophilic attacks. Steric hindrance from the ethyl bridge modulates reaction rates .

- Example : Reaction with alkyl halides under basic conditions yields ether derivatives, with yields optimized using KCO in acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.